Studies have shown that 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone exhibits neuroprotective properties. Research published in Chemical Book highlights its antioxidant activity, which is believed to be a key mechanism for its neuroprotective effects [].
Here's how it might work: Free radicals are unstable molecules that can damage brain cells and contribute to the progression of neurodegenerative diseases. Antioxidants like 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone can neutralize free radicals, potentially protecting brain cells from damage [].
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone, with the chemical formula and a molecular weight of 182.17 g/mol, is an organic compound characterized by the presence of a phenolic hydroxyl group and a methoxy group on the aromatic ring. It is also known by its CAS number 708-53-2. The compound appears as a solid and has a melting point of approximately 133 °C .
The structure of 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone features a ketone functional group attached to a substituted phenol, which contributes to its unique chemical properties and potential biological activities. The compound's SMILES representation is O=C(C)C1=C(O)C(O)=C(OC)C=C1
, indicating the arrangement of atoms and the connectivity in its molecular structure .
These reactions highlight the compound's reactivity due to its functional groups, allowing it to serve as a precursor or intermediate in organic synthesis.
Research indicates that 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone exhibits various biological activities. Some notable effects include:
These biological activities make it a candidate for further pharmacological studies.
Several methods have been developed for synthesizing 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone:
Each method varies in yield and purity, depending on reaction conditions and reagents used.
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone has several applications, particularly in:
Several compounds share structural similarities with 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Hydroxyacetophenone | Contains one hydroxyl group | Known for its use in dye synthesis |
4-Methoxyacetophenone | Contains one methoxy and one acetyl group | Commonly used as an intermediate in organic synthesis |
3-Methoxycatechol | A catechol derivative with a methoxy group | Exhibits strong antioxidant properties |
The uniqueness of 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone lies in its specific arrangement of hydroxyl and methoxy groups on the aromatic ring, which influences its reactivity and biological activity compared to these similar compounds.
Irritant